molecular formula C12H15N5O3S2 B11037446 N-[4-(ethylsulfamoyl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-[4-(ethylsulfamoyl)phenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11037446
M. Wt: 341.4 g/mol
InChI Key: QTYSFGQHTRPUMH-UHFFFAOYSA-N
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Description

N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of sulfonamide and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the sulfonamide intermediate, which is then coupled with a triazole derivative under specific conditions. Common reagents used in these reactions include ethylamine, sulfonyl chlorides, and triazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and triazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N1-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the triazole moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE
  • **N~1~-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE

Uniqueness

N~1~-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C12H15N5O3S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C12H15N5O3S2/c1-2-14-22(19,20)10-5-3-9(4-6-10)15-11(18)8-21-12-7-13-17-16-12/h3-7,14H,2,8H2,1H3,(H,15,18)(H,13,16,17)

InChI Key

QTYSFGQHTRPUMH-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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